![molecular formula C19H16Cl2N2O3S B2697186 (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide CAS No. 897613-71-7](/img/structure/B2697186.png)
(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide
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Overview
Description
The compound “(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide” is a complex organic molecule that contains several functional groups, including an allyl group, a benzothiazole ring, and an amide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition . This involves reacting 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound could have interesting electronic properties.Scientific Research Applications
- DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is a versatile quinone with high reduction potential. It mediates hydride transfer reactions and exhibits three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
- It can selectively oxidize non-sterically hindered electron-rich benzyl methyl ethers and benzylic alcohols aerobically, leading to high selectivity in oxidative deprotection reactions .
- DDQ, in combination with protic acid, can convert aromatic donors into cation radicals, which have been employed for generating C–C and C–X (N, O, or Cl) bonds in the synthesis of natural products and organic compounds .
- DDQ has been used as a catalyst in a biomimetic oxidation system. This system employs DDQ as the catalyst, molecular oxygen as the terminal oxidant, and iron(II) phthalocyanine (FeIIPc) as the electron-transfer mediator .
- DDQ forms charge transfer complexes with various organic molecules. For example, it can form a complex with O-phenylenediamine, exhibiting intercalative binding with calf thymus DNA .
Organic Synthesis and Oxidation Reactions
Biomimetic Catalysis
Charge Transfer Complexes
Mechanism of Action
Target of Action
The compound belongs to the class of benzo[d]thiazol derivatives. These compounds have been found to exhibit inhibitory action against HIV-1 RT . .
Mode of Action
Benzo[d]thiazol derivatives have been found to exhibit uncompetitive inhibition mode . This means that they bind to the enzyme-substrate complex, preventing the reaction from proceeding.
Biochemical Pathways
Benzo[d]thiazol derivatives have been found to inhibit the reverse transcriptase enzyme, which is crucial for the replication of hiv-1 .
Result of Action
Benzo[d]thiazol derivatives have been found to exhibit antiviral activity, particularly against hiv-1 .
properties
IUPAC Name |
2,5-dichloro-N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-4-7-23-14-9-15(25-2)16(26-3)10-17(14)27-19(23)22-18(24)12-8-11(20)5-6-13(12)21/h4-6,8-10H,1,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKHHRIAGNXCKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=C(C=CC(=C3)Cl)Cl)S2)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide |
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